molecular formula C19H16BrN3O4 B11529407 N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11529407
M. Wt: 430.3 g/mol
InChI Key: PVIURLSRHTWDPS-UFFVCSGVSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities due to the presence of the Schiff base moiety.

    Medicine: Explored for its potential as a therapeutic agent in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel organic compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The Schiff base moiety can coordinate with metal ions, forming stable complexes that can inhibit or activate various biological pathways. The presence of the bromo and methoxy groups enhances its binding affinity and specificity towards certain enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity.

Properties

Molecular Formula

C19H16BrN3O4

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16BrN3O4/c1-11-16(17(23-27-11)12-6-4-3-5-7-12)19(25)22-21-10-13-8-14(20)9-15(26-2)18(13)24/h3-10,24H,1-2H3,(H,22,25)/b21-10+

InChI Key

PVIURLSRHTWDPS-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)OC)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)OC)O

Origin of Product

United States

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